

# In-Depth Technical Guide: Fgfr4-IN-16 (CAS: 1970120-44-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fgfr4-IN-16

Cat. No.: B12378507

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fgfr4-IN-16** is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. This technical guide provides a comprehensive overview of **Fgfr4-IN-16**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support further research and drug development efforts targeting FGFR4.

## Core Compound Information

**Fgfr4-IN-16**, also known as CY-15-2, is a small molecule designed to irreversibly bind to a specific cysteine residue within the ATP-binding pocket of FGFR4. This covalent interaction leads to sustained inhibition of the receptor's kinase activity.

| Property            | Value                                                                         |
|---------------------|-------------------------------------------------------------------------------|
| CAS Number          | 1970120-44-5                                                                  |
| Molecular Formula   | C <sub>35</sub> H <sub>30</sub> Cl <sub>2</sub> N <sub>6</sub> O <sub>5</sub> |
| Molecular Weight    | 685.56 g/mol                                                                  |
| Mechanism of Action | Covalent, irreversible inhibitor of FGFR4                                     |
| Target Residue      | Cysteine 552 (Cys552)                                                         |

## Quantitative Biological Data

The following tables summarize the key in vitro and cellular potency of **Fgfr4-IN-16**.

Table 1: In Vitro and Cellular Activity

| Assay Type        | Target/Cell Line  | Parameter        | Value | Selectivity                              | Reference           |
|-------------------|-------------------|------------------|-------|------------------------------------------|---------------------|
| Cellular Assay    | Huh7 cells        | IC <sub>50</sub> | 9 nM  | >100-fold selective over FGFR1, 2, and 3 | <a href="#">[1]</a> |
| Biochemical Assay | Recombinant FGFR4 | IC <sub>50</sub> | N/A   | N/A                                      | <a href="#">[1]</a> |

Note: Specific biochemical IC<sub>50</sub> values were not explicitly provided in the primary literature reviewed. The cellular IC<sub>50</sub> for inhibition of pFGFR4 signaling provides a strong indication of the compound's potency in a biological context.

## Mechanism of Action and Signaling Pathway

**Fgfr4-IN-16** exerts its inhibitory effect through a targeted covalent modification of Cys552 in the hinge region of the FGFR4 kinase domain.[\[2\]](#) This cysteine residue is unique to FGFR4 among the FGFR family members, providing a basis for the compound's selectivity.[\[3\]](#)[\[4\]](#) The acrylamide "warhead" of **Fgfr4-IN-16** forms a permanent bond with the thiol group of Cys552,

preventing ATP from binding and thereby blocking the receptor's autophosphorylation and subsequent downstream signaling.

The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation, often driven by the overexpression of its ligand FGF19, is a key oncogenic driver in hepatocellular carcinoma and other cancers.<sup>[1]</sup> Inhibition of FGFR4 by **Fgfr4-IN-16** effectively shuts down these pro-tumorigenic signals.



[Click to download full resolution via product page](#)

Caption: FGFR4 Signaling Pathway and Inhibition by **Fgfr4-IN-16**.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Fgfr4-IN-16**.

## Synthesis of **Fgfr4-IN-16**

The synthesis of **Fgfr4-IN-16** is a multi-step process. A detailed protocol can be found in the supporting information of the primary literature.[\[1\]](#) The general workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for **Fgfr4-IN-16**.

## In Vitro Biochemical Kinase Assay (Omnia® Kinase Assay)

This assay measures the ability of **Fgfr4-IN-16** to inhibit the kinase activity of recombinant FGFR4.

Materials:

- Recombinant human FGFR4 kinase domain
- Omnia® Kinase Assay Kit (Thermo Fisher Scientific)
- ATP
- **Fgfr4-IN-16** (dissolved in DMSO)
- Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 2.5mM MnCl<sub>2</sub>; 50μM DTT)[\[5\]](#)
- 384-well plate
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **Fgfr4-IN-16** in assay buffer.
- In a 384-well plate, add the recombinant FGFR4 enzyme to each well.

- Add the diluted **Fgfr4-IN-16** or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for covalent bond formation.
- Initiate the kinase reaction by adding the Omnia® peptide substrate and ATP solution to each well.
- Immediately begin monitoring the fluorescence signal in a plate reader at appropriate excitation and emission wavelengths.
- Calculate the rate of substrate phosphorylation for each inhibitor concentration.
- Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration.



[Click to download full resolution via product page](#)

Caption: Workflow for the In Vitro Biochemical Kinase Assay.

## Cellular FGFR4 Phosphorylation Assay

This assay assesses the ability of **Fgfr4-IN-16** to inhibit the phosphorylation of FGFR4 in a cellular context.

Materials:

- Huh7 (or other suitable FGF19/FGFR4-dependent) cells
- Cell culture medium and supplements
- **Fgfr4-IN-16** (dissolved in DMSO)
- Lysis buffer
- Antibodies: anti-phospho-FGFR4 (pFGFR4), anti-total-FGFR4, and a loading control (e.g., anti-GAPDH)
- Western blotting reagents and equipment

Procedure:

- Seed Huh7 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Fgfr4-IN-16** or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against pFGFR4, total FGFR4, and the loading control.
- Incubate with appropriate secondary antibodies.
- Visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the level of pFGFR4 relative to total FGFR4 and the loading control.
- Calculate the  $IC_{50}$  value by plotting the percent inhibition of pFGFR4 against the logarithm of the inhibitor concentration.

[Click to download full resolution via product page](#)

Caption: Workflow for the Cellular FGFR4 Phosphorylation Assay.

## Conclusion

**Fgfr4-IN-16** is a valuable research tool for investigating the biological roles of FGFR4 and for the preclinical evaluation of FGFR4-targeted cancer therapies. Its high potency, selectivity, and covalent mechanism of action make it a superior probe compared to non-covalent or less selective inhibitors. The data and protocols presented in this guide are intended to facilitate its use in the scientific community and to accelerate the development of novel treatments for cancers driven by aberrant FGFR4 signaling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. promega.com [promega.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Fgfr4-IN-16 (CAS: 1970120-44-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12378507#fgfr4-in-16-cas-number-1970120-44-5>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)